Boc-4-phosphono-Phe(Et)2-OH

Description

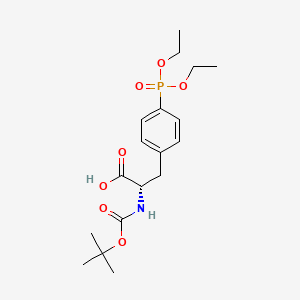

Boc-4-phosphono-Phe(Et)₂-OH (CAS: 154483-81-5) is a chemically modified phenylalanine derivative featuring a phosphonate group at the para position of the aromatic ring, with two ethyl ester groups. Its molecular formula is C₁₈H₂₈NO₇P, and it has a molecular weight of 401.4 g/mol . This compound is widely utilized in peptide synthesis and biomedical research, particularly in studies involving phosphonate-based analogs of phosphorylated tyrosine residues. Applications include investigations into pancreatic injury, metabolic functions of GLP peptides, TCR-mediated cancer cell targeting, and biosensor development .

Properties

IUPAC Name |

(2S)-3-(4-diethoxyphosphorylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28NO7P/c1-6-24-27(23,25-7-2)14-10-8-13(9-11-14)12-15(16(20)21)19-17(22)26-18(3,4)5/h8-11,15H,6-7,12H2,1-5H3,(H,19,22)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIIAFPKBOKZSW-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-phosphono-Phe(Et)2-OH typically involves the following steps:

Protection of the Amino Group: The amino group of phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.

Phosphorylation: The phenyl ring is phosphorylated using diethyl phosphite in the presence of a suitable catalyst.

Purification: The final product is purified using chromatographic techniques to obtain high purity this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. The use of environmentally friendly solvents and green chemistry principles, such as microwave-assisted synthesis and water-based reactions, is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Boc-4-phosphono-Phe(Et)2-OH undergoes various chemical reactions, including:

Oxidation: The phosphono group can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphono group to phosphine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Halogenated phenylalanine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Boc-4-phosphono-Phe(Et)2-OH is C18H28N O7P. The phosphonate group is crucial for mimicking natural phosphates in biological systems, while the Boc protecting group enhances stability and solubility. These characteristics facilitate its application in various research contexts.

Scientific Research Applications

This compound has a wide range of applications across different scientific disciplines:

Chemistry

- Peptide Synthesis : It serves as a building block for synthesizing phosphopeptides, which are essential in studying protein interactions and functions.

- Chemical Reactions : The compound undergoes various reactions such as oxidation, reduction, and substitution, allowing researchers to explore its reactivity and develop new synthetic methodologies.

Biology

- Protein Phosphorylation Studies : this compound is employed to investigate protein phosphorylation mechanisms and signal transduction pathways. Its structure allows it to mimic phosphorylated amino acids, providing insights into cellular signaling processes.

- Antimicrobial Activity : Research indicates that phosphonates can inhibit enzymes involved in bacterial cell wall synthesis, making this compound a candidate for developing antimicrobial agents against pathogens like Mycobacterium tuberculosis .

Medicine

- Drug Development : The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment. Its ability to mimic amino acids may interfere with protein synthesis in cancer cells, promoting apoptosis and inhibiting tumor growth .

- Therapeutic Agents : Its unique properties make it a candidate for designing new drugs targeting specific biochemical pathways relevant to various diseases.

Industry

- Pharmaceutical Production : this compound is utilized in the production of high-purity peptides for pharmaceutical applications, enhancing the efficiency and specificity of drug formulations .

Case Studies and Research Findings

Research has documented various case studies highlighting the applications of this compound:

- Anticancer Activity : Studies have shown that phosphonate derivatives can induce apoptosis in cancer cell lines by modulating cell cycle progression. This has been explored through in vitro experiments demonstrating its effects on different cancer types .

- Enzyme Inhibition : Research focusing on enzyme inhibitors has utilized this compound to explore its interaction with serine/threonine phosphatases, revealing potential pathways for therapeutic intervention .

- Synthesis Optimization : Investigations into optimizing synthesis routes for this compound have led to improved methodologies that enhance yield and purity, showcasing its importance in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of Boc-4-phosphono-Phe(Et)2-OH involves its incorporation into peptides and proteins. The phosphono group mimics the natural phosphate group, allowing it to interact with protein kinases and phosphatases. This interaction can modulate protein phosphorylation and dephosphorylation, affecting various cellular pathways and processes .

Comparison with Similar Compounds

Phosphonate-Containing Amino Acid Analogs

Boc-4-phosphono-Phe(Et)₂-OH belongs to a class of phosphonated amino acids designed to mimic phosphorylated tyrosine (pTyr) in peptides. Key comparisons include:

Key Differences :

- Stability: Boc-4-phosphono-Phe(Et)₂-OH’s ethyl esters and phosphonate group confer superior stability compared to pTyr, which is prone to enzymatic hydrolysis .

Ethyl Ester-Containing Compounds

The ethyl ester groups in Boc-4-phosphono-Phe(Et)₂-OH enhance lipophilicity, facilitating membrane permeability. Similar ethyl ester modifications are seen in prodrugs (e.g., enalapril) and protease inhibitors:

| Compound | Structure | Role of Ethyl Esters |

|---|---|---|

| Boc-4-phosphono-Phe(Et)₂-OH | Phosphonophenylalanine | Improve solubility and cellular uptake |

| Enalapril | Angiotensin-converting enzyme inhibitor | Prodrug activation via ester hydrolysis |

Contrast: While enalapril’s esters are hydrolyzed in vivo to release the active drug, Boc-4-phosphono-Phe(Et)₂-OH’s esters are retained to maintain stability during peptide synthesis and experimental assays .

Hydroxyl Group-Containing Analogs

Hydroxyl groups in compounds like 2-OH anthocyanins (e.g., cyanidin-3-glucoside) and 2-hydroxynaphthoquinone (2-OH NQ) play critical roles in binding and reactivity, but their structural and functional contexts differ significantly from Boc-4-phosphono-Phe(Et)₂-OH:

Biological Activity

Boc-4-phosphono-Phe(Et)2-OH is a phosphonate derivative of phenylalanine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its implications in drug design and therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula CHN OP, features a phosphonate group that plays a crucial role in mimicking natural phosphates in biological systems. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances the compound's stability and solubility, facilitating its biological evaluations.

1. Antimicrobial Activity

Phosphonates, including this compound, have shown significant antimicrobial properties. They act as inhibitors of various enzymes involved in bacterial cell wall synthesis and metabolism. For instance, studies have demonstrated that phosphonates can inhibit the growth of Mycobacterium tuberculosis by targeting specific metabolic pathways essential for bacterial survival .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. Phosphonic acid derivatives are known to mimic amino acids, which can interfere with protein synthesis and cellular signaling pathways in cancer cells. Research indicates that this compound may induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cell death mechanisms .

3. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes such as leucine aminopeptidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Inhibition of HGPRT is particularly relevant for controlling purine metabolism, which is crucial for the proliferation of certain pathogens . The compound's structure allows it to effectively compete with natural substrates, leading to reduced enzyme activity.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against gram-positive bacteria, while being less effective against gram-negative strains. This differential activity suggests potential applications in treating infections caused by resistant gram-positive pathogens .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Enterococcus faecalis | 20 µg/mL |

| Escherichia coli | >100 µg/mL |

Case Study: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The compound induced G1 phase arrest and increased apoptosis markers such as caspase activation and PARP cleavage. These findings suggest its potential as a therapeutic agent in oncology .

Q & A

Q. How should researchers address ethical considerations when using Boc-4-phosphono-Phe(Et)₂-OH in collaborative studies?

- Methodological Answer : Follow institutional guidelines for chemical safety and data sharing. Reference ethical frameworks from toxicological profiles, such as transparency in extrapolating class-specific data to novel compounds . Document informed consent if human-derived samples (e.g., enzymes) are used, per biomedical research protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.